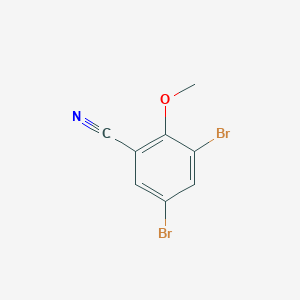

3,5-Dibromo-2-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-Dibromo-2-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5Br2NO . It is used in various chemical reactions and has a molecular weight of 290.942.

Synthesis Analysis

The synthesis of “3,5-Dibromo-2-methoxybenzonitrile” and its related compounds has been a subject of various research studies . For instance, a study on the synthesis and crystal structures of N′-3,5-Dibromo-2-Hydroxybenzylidene)-2-Hydroxy-3-Methylbenzohydrazide and its Oxovanadium (V) Complex was conducted . Another study focused on the synthesis and characterization of β,β′-dimethylated dithieno .

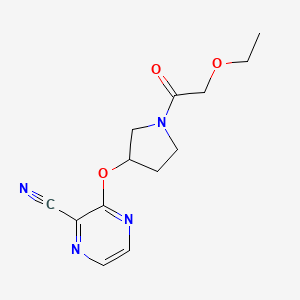

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-2-methoxybenzonitrile” has been analyzed in various studies . The compound has a linear formula of Br2C6H2(OCH3)CHO .

Scientific Research Applications

Anaerobic Biotransformation : Bromoxynil (a related compound of 3,5-Dibromo-2-methoxybenzonitrile) has been studied for its anaerobic biodegradability under various conditions. It was found to degrade under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, but remained stable under denitrifying conditions. This degradation involves reductive debromination, leading to the formation of various metabolites like cyanophenol and phenol (Knight, Berman, & Häggblom, 2003).

Spectroscopic Analysis and NLO Properties : The compound 5-Bromo-2- Methoxybenzonitrile, similar to 3,5-Dibromo-2-methoxybenzonitrile, was studied using Density Functional Theory (DFT) to determine its geometric structure. This study provided insights into its IR and Raman spectra and revealed its potential in Second Harmonic Generation (SHG) applications, indicating its relevance in Non-Linear Optical (NLO) properties (Kumar & Raman, 2017).

Crystallography and Polymorphism : Research on 3,5-Dihalo-4-hydroxybenzonitriles, which includes 3,5-Dibromo-2-methoxybenzonitrile, focused on their crystal structures, polymorphs, and solvates. These studies contribute to understanding their structural properties and potential applications in material science (Britton, 2006).

Environmental and Agricultural Applications : Studies on bromoxynil, a related herbicide, explore its efficient and environment-friendly production methods. This research is significant for agricultural applications, especially in controlling broad-leafed weeds (Subbarayappa et al., 2010; 2011).

Biodegradation by Microorganisms : The ability of microorganisms like Rhodococcus to transform benzonitrile herbicides, including bromoxynil, has been investigated. This transformation into amides changes the acute toxicities of these herbicides, which is crucial for understanding environmental impacts and potential bioremediation strategies (Veselá et al., 2012).

Pesticide Degradation and Soil Interaction : The degradation of bromoxynil in agricultural soil, its interaction with plant cell walls, and the formation of metabolites have been studied to understand its environmental fate and impact on soil ecology (Rosenbrock et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “3,5-Dibromo-2-methoxybenzaldehyde”, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, fume, mist, vapors, or spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3,5-dibromo-2-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCROCLFSUDFSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2429257.png)

![2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2429261.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2429267.png)

![(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2429275.png)